

thermodynamic stability of cis-9-Oxabicyclo[6.1.0]nonane

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Compound of Interest

Compound Name: 9-Oxabicyclo[6.1.0]non-4-ene

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An In-Depth Technical Guide to the Thermodynamic Stability of cis-9-Oxabicyclo[6.1.0]nonane

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of cis-9-Oxabicyclo[6.1.0]nonane, commonly known as cis-cyclooctene oxide. The stability of this bicyclic ether is a critical parameter influencing its reactivity, shelf-life, and utility as a synthetic intermediate in pharmaceutical and materials science. This document synthesizes experimental data and computational insights to explore the intricate relationship between the molecule's structural features—namely, ring strain and conformational dynamics—and its overall thermodynamic profile. We present key thermodynamic parameters, detail the methodologies for their determination, and discuss the implications of its stability on chemical transformations.

Introduction: The Structural and Synthetic Context

cis-9-Oxabicyclo[6.1.0]nonane is a saturated bicyclic ether characterized by an eight-membered cyclooctane ring fused in a cis-configuration to a three-membered oxirane (epoxide) ring. This molecule serves as a valuable precursor in organic synthesis, enabling access to a variety of functionalized cyclooctane derivatives through stereospecific ring-opening reactions. The energetic landscape of this molecule is dictated by a balance of competing factors: the inherent high ring strain of the epoxide and the conformational flexibility of the medium-sized

cyclooctane ring. Understanding its thermodynamic stability is paramount for predicting its chemical behavior and for the rational design of synthetic pathways.

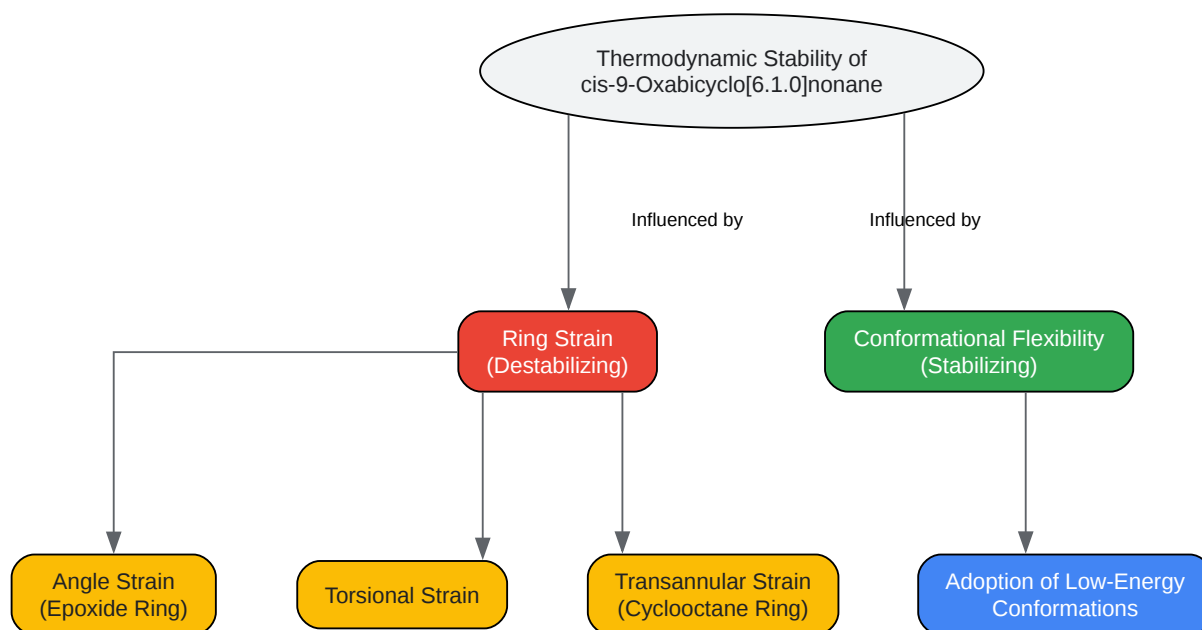
Foundational Principles of Stability: Ring Strain and Conformational Landscape

The thermodynamic stability of cis-9-Oxabicyclo[6.1.0]nonane is not governed by a single factor but is rather the net result of several structural and energetic contributions.

The Duality of Ring Strain

Ring strain is the most significant contributor to the potential energy of this molecule. It arises from two primary sources:

- **Angle Strain:** The three-membered epoxide ring forces the C-O-C and C-C-O bond angles to deviate significantly from the ideal tetrahedral (109.5°) or ether ($\approx 110^\circ$) geometries, introducing substantial angle strain. This strain is a key driver for the high reactivity of epoxides in ring-opening reactions.
- **Torsional and Transannular Strain:** Medium-sized rings (7-12 members) like cyclooctane are subject to unique strains. Torsional strain arises from eclipsing interactions between adjacent C-H bonds, while transannular strain results from repulsive non-bonded interactions between atoms across the ring. The fusion of the rigid epoxide ring constrains the cyclooctane's ability to adopt its lowest-energy conformations, thereby influencing the overall strain energy.



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Figure 1: Key factors governing the thermodynamic stability of cis-9-Oxabicyclo[6.1.0]nonane.

Conformational Analysis

The parent hydrocarbon, (Z)-cyclooctene, exists as a mixture of multiple chiral conformations, with computational studies identifying several low-energy forms. The epoxidation to form cis-9-Oxabicyclo[6.1.0]nonane locks the geometry at the fusion points but preserves significant flexibility in the rest of the eight-membered ring. The molecule will preferentially adopt conformations that minimize transannular and torsional strains. Dynamic NMR spectroscopy and computational methods have been employed to study the conformational mobility of cyclooctene oxide derivatives, revealing a complex potential energy surface with multiple interconverting conformers. This conformational freedom provides a degree of stabilization by allowing the molecule to escape

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